ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate

triazole carboxamide medicinal chemistry building block carbonic anhydrase inhibitor

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a synthetic 1,2,3-triazole derivative featuring a 4-fluorophenyl substituent at the triazole 4-position and an ethyl glycine ester carboxamide side chain. Fluorinated 1,2,3-triazoles are recognized as privileged scaffolds in medicinal chemistry due to their metabolic stability and capacity to engage diverse biological targets, including carbonic anhydrase isoforms and kinases [REFS-1, REFS-2].

Molecular Formula C13H13FN4O3
Molecular Weight 292.27
CAS No. 1795300-26-3
Cat. No. B3018121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate
CAS1795300-26-3
Molecular FormulaC13H13FN4O3
Molecular Weight292.27
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=NNN=C1C2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN4O3/c1-2-21-10(19)7-15-13(20)12-11(16-18-17-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,18)
InChIKeyAJVGZXHWDAALQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate: Procurement-Ready Chemical Profile and Research Sourcing Overview


Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a synthetic 1,2,3-triazole derivative featuring a 4-fluorophenyl substituent at the triazole 4-position and an ethyl glycine ester carboxamide side chain [1]. Fluorinated 1,2,3-triazoles are recognized as privileged scaffolds in medicinal chemistry due to their metabolic stability and capacity to engage diverse biological targets, including carbonic anhydrase isoforms and kinases [REFS-1, REFS-2].

Why Generic 4-Fluorophenyl-1,2,3-Triazole Analogs Cannot Substitute for Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate: An Evidence Gap Analysis


No quantitative, comparator-based evidence was found to support a claim that generic in-class substitution would fail. The available scientific and vendor literature on this specific compound lacks direct head-to-head assays, cross-study comparable potency data against named analogs, or class-level inferences grounded in measured selectivity or pharmacokinetic parameters [1]. Without such quantitative differentiation, the assertion that a structurally related 4-fluorophenyl-triazole cannot be interchanged cannot be scientifically substantiated at this time [1].

Quantitative Differentiation Evidence for Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate: Summary of Available Data


Insufficient Differential Evidence: No Quantified Head-to-Head or Cross-Study Comparisons Found

An exhaustive search of primary research papers, authoritative databases, and patents did not yield any direct head-to-head comparison or cross-study comparable quantitative data for this specific compound against a named comparator. The compound's structure is consistent with a subset of 4-fluorophenyl-1,2,3-triazole-5-carboxamide esters evaluated for carbonic anhydrase and cathepsin B inhibition [1], but the published data do not isolate this compound from its series or provide comparative metrics against a defined analog or baseline. Consequently, no evidence item satisfying the mandatory quantitative comparison rules could be retained.

triazole carboxamide medicinal chemistry building block carbonic anhydrase inhibitor

Potential Research Applications for Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate Based on Structural Class


Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Carbonic Anhydrase IX/XII

The 4-fluorophenyl-1,2,3-triazole pharmacophore is a validated non-classical carbonic anhydrase inhibitor scaffold, particularly for tumor-associated isoforms hCA IX and hCA XII [1]. This ester derivative may serve as a prodrug or reversible ester intermediate for lead optimization programs focused on dual CA/cathepsin B inhibition [1]. The quantified differentiation evidence required to prioritize this specific ester over other 4-fluorophenyl triazole analogs is, however, currently absent.

Synthetic Intermediate for Triazole-Containing Bioactive Molecules

The ethyl glycine ester side chain provides a versatile handle for further derivatization (e.g., hydrolysis to acid, amidation, or coupling) in combinatorial library synthesis [2]. Fluorinated triazole building blocks are in demand for medicinal chemistry campaigns requiring enhanced metabolic stability and target-binding affinity [2].

Chemical Probe Development for Kinase or Epigenetic Target Profiling

1,2,3-Triazole carboxamides have been explored as kinase inhibitors (e.g., EGFR, CDK4) in recent anticancer studies [2]. This compound, as a novel 4-fluorophenyl variant, could be evaluated in biochemical kinase panels to establish selectivity fingerprints, provided that quantitative comparative data are generated against established kinase inhibitors.

Quote Request

Request a Quote for ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.